

Application Notes and Protocols for In Vitro Measurement of Carbetocin Potency

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Compound of Interest

Compound Name: Cargutocin

Cat. No.: B1668442

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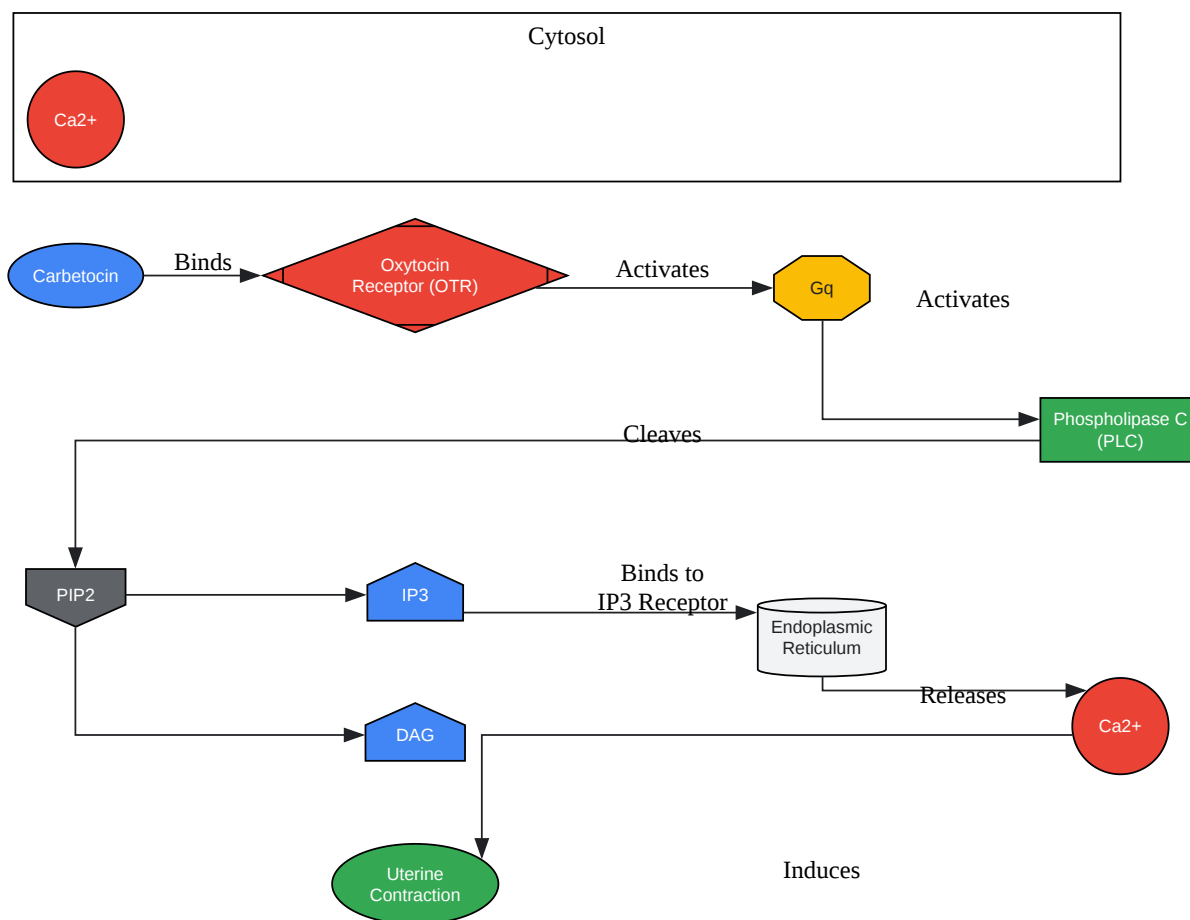
Introduction

Carbetocin is a long-acting synthetic analogue of oxytocin, a hormone that plays a crucial role in uterine contraction during and after childbirth. As an oxytocin receptor (OTR) agonist, Carbetocin is primarily used for the prevention of postpartum hemorrhage. The potency of Carbetocin is a critical parameter in its development and quality control, ensuring its therapeutic efficacy. This document provides detailed protocols for three common in vitro assays used to measure the potency of Carbetocin by assessing its ability to bind to and activate the oxytocin receptor.

The oxytocin receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gq alpha subunit. This activation initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction.^[1] The assays described herein measure key events in this pathway: receptor binding, second messenger production (inositol monophosphate, a stable metabolite of IP₃), and the subsequent increase in intracellular calcium.

Carbetocin Signaling Pathway

The following diagram illustrates the signaling pathway activated by Carbetocin binding to the oxytocin receptor.



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Carbetocin Gq Signaling Pathway

Data Presentation

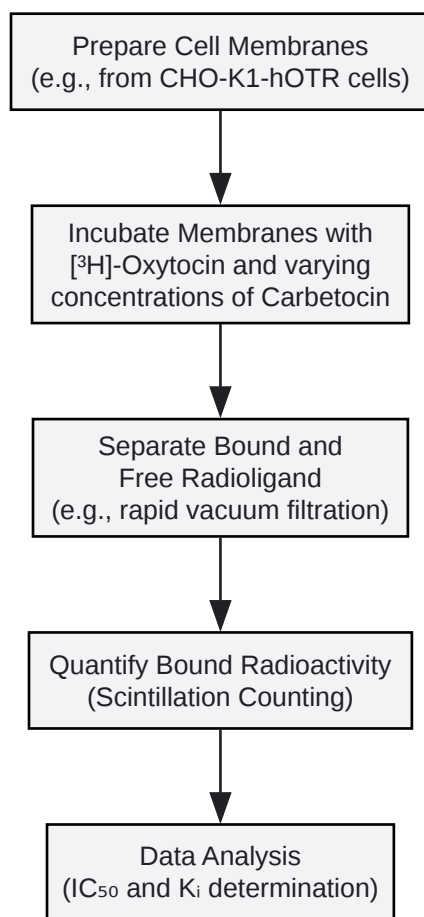
The following table summarizes quantitative data for Carbetocin obtained from various in vitro assays. These values can be used as a reference for comparison when performing the described protocols.

Assay Type	Parameter	Value	Cell Line/System	Reference
Receptor Binding	K _i (nM)	7.1	Recombinant receptor	[2][3]
Receptor Binding	Affinity	~10-fold lower than oxytocin	Recombinant receptor	[2]
Gq Activation (BRET)	EC ₅₀ (nM)	48.8 ± 16.09	HEK293 cells	[4]
Myometrial Contraction	EC ₅₀ (nM)	48.0 ± 8.20	Isolated rat myometrial strips	[5]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay measures the ability of Carbetocin to compete with a radiolabeled ligand (e.g., [³H]-Oxytocin) for binding to the oxytocin receptor. The potency of Carbetocin is determined by its ability to displace the radioligand, and the data are used to calculate the inhibitor constant (K_i).



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Workflow for Radioligand Binding Assay

- Cell line stably expressing the human oxytocin receptor (e.g., CHO-K1-hOTR, HEK293-hOTR)
- Cell culture medium and supplements
- Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
- [³H]-Oxytocin (specific activity ~30-60 Ci/mmol)
- Unlabeled Oxytocin (for determination of non-specific binding)
- Carbetocin standard

- 96-well plates
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail
- Scintillation counter
- Rapid vacuum filtration apparatus

1. Cell Membrane Preparation: a. Culture cells expressing the oxytocin receptor to confluency. b. Harvest cells by scraping and centrifuge at 500 x g for 5 minutes. c. Resuspend the cell pellet in ice-cold Membrane Preparation Buffer. d. Homogenize the cells using a Dounce or Polytron homogenizer. e. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. f. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. g. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay). h. Aliquot and store the membrane preparations at -80°C until use.[\[6\]](#)[\[7\]](#)

2. Competitive Binding Assay: a. In a 96-well plate, add 50 µL of Assay Buffer to each well. b. Add 25 µL of varying concentrations of Carbetocin (or unlabeled oxytocin for the standard curve) to the appropriate wells. c. For total binding, add 25 µL of Assay Buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled oxytocin (e.g., 1 µM). d. Add 25 µL of [³H]-Oxytocin at a concentration close to its K_d (e.g., 1-2 nM). e. Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well. f. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

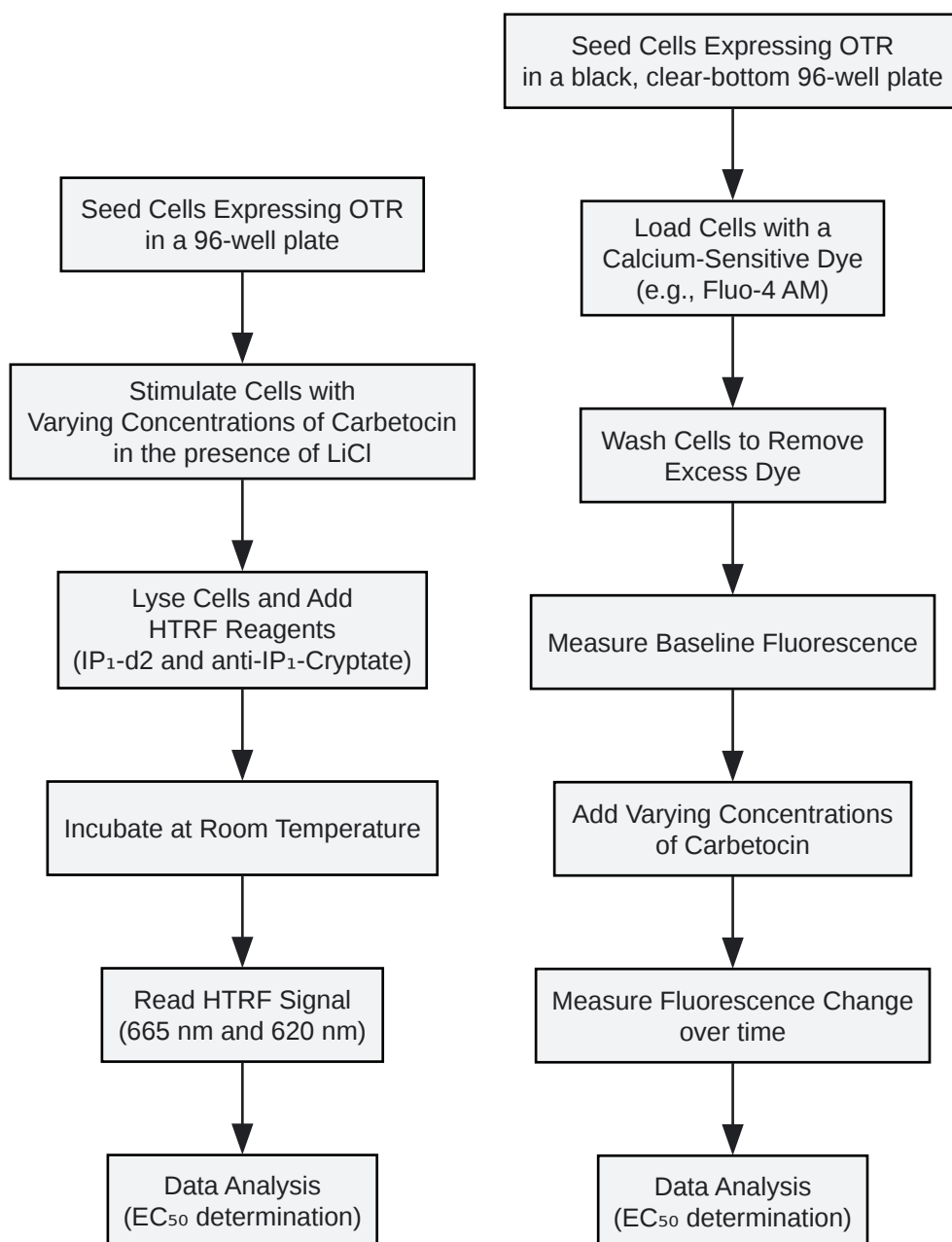
3. Separation and Quantification: a. Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes. b. Rapidly filter the contents of each well through the pre-soaked filters using a vacuum filtration apparatus. c. Wash each filter three times with 3 mL of ice-cold Assay Buffer. d. Transfer the filters to scintillation vials. e. Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate. f. Quantify the radioactivity in each vial using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the logarithm of the Carbetocin concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Carbetocin that inhibits 50% of the specific binding of the radioligand). d.

Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K-d)$, where $[L]$ is the concentration of the radioligand and $K-d$ is its dissociation constant.[8][9]

Inositol Phosphate (IP-One) HTRF Assay

This assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, following the activation of the Gq-coupled oxytocin receptor. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology for detection.



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